4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine
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Overview
Description
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is a chemical compound that features a pyridine ring substituted with a 4-methyl-tetrahydro-pyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method includes the use of 4-methyl-tetrahydropyran-4-yl chloride, which reacts with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS or NCS in the presence of a solvent like chloroform or carbon tetrachloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-HydroxyMethyl-4-Methyltetrahydro-2H-pyran: Similar in structure but with a hydroxymethyl group instead of a pyridine ring.
3-(4-Methyl-tetrahydro-pyran-4-yl)-acrylic acid: Contains an acrylic acid moiety instead of a pyridine ring.
Uniqueness
4-(4-Methyl-tetrahydro-pyran-4-yl)-pyridine is unique due to the presence of both a pyridine ring and a tetrahydropyran group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(4-methyloxan-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(4-8-13-9-5-11)10-2-6-12-7-3-10/h2-3,6-7H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMTNYFYSPXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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